4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the cyclopropyl-2-oxoethoxy moiety: This can be achieved through the reaction of a cyclopropyl ketone with an appropriate ethoxy reagent under acidic or basic conditions.
Synthesis of the 5-methyl-1,3,4-oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative.
Coupling of the benzamide core: The final step involves the coupling of the cyclopropyl-2-oxoethoxy moiety and the 5-methyl-1,3,4-oxadiazole ring with a benzamide derivative using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the cyclopropyl or oxadiazole moieties using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may target the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific biological target. Potential mechanisms may include:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.
Modulation of signaling pathways: Affecting cellular signaling pathways to alter cellular responses.
Interaction with nucleic acids: Binding to DNA or RNA to influence gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(2-oxoethoxy)-N-(1,3,4-oxadiazol-2-yl)methyl)benzamide: Lacks the cyclopropyl group, which may affect its biological activity.
4-(2-cyclopropyl-2-oxoethoxy)-N-(methyl)benzamide: Lacks the oxadiazole ring, which may influence its chemical reactivity and biological properties.
Uniqueness
4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of both the cyclopropyl-2-oxoethoxy moiety and the 5-methyl-1,3,4-oxadiazole ring. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-18-19-15(23-10)8-17-16(21)12-4-6-13(7-5-12)22-9-14(20)11-2-3-11/h4-7,11H,2-3,8-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWSDGAMBCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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